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Glycolic Acid Calcium Salt, also known as Calcium Glycolate, is a calcium salt of glycolic acid with the molecular formula and a molecular weight of approximately 190.16 g/mol. This compound is characterized by its white crystalline appearance and is soluble in water, which makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries. Glycolic acid itself is an alpha hydroxy acid commonly used in skin care products for its exfoliating properties, and its calcium salt form retains some of these beneficial characteristics while providing additional stability and compatibility in formulations .
These reactions are significant for understanding the compound's behavior in biological systems and its interactions with other substances .
Glycolic Acid Calcium Salt exhibits several biological activities that are primarily attributed to its glycolic acid component. These include:
The biological effects make Glycolic Acid Calcium Salt a valuable ingredient in dermatological formulations and cosmetic products .
Glycolic Acid Calcium Salt can be synthesized through various methods:
These methods allow for the production of Glycolic Acid Calcium Salt in varying purities suitable for different applications .
Glycolic Acid Calcium Salt has diverse applications across several fields:
Research on the interaction of Glycolic Acid Calcium Salt with other compounds indicates that it can enhance the efficacy of certain active ingredients in formulations. For example:
These interaction studies are essential for optimizing formulations in both cosmetic and pharmaceutical applications .
Several compounds share structural similarities with Glycolic Acid Calcium Salt. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Lactic Acid Calcium Salt | C6H10CaO6 | Known for its moisturizing properties; used in cosmetics. |
| Citric Acid Calcium Salt | C6H8CaO7 | Acts as a chelating agent; used widely in food preservation. |
| Malic Acid Calcium Salt | C4H6CaO5 | Provides sour flavor; used in food and beverages. |
Glycolic Acid Calcium Salt is unique due to its specific combination of exfoliating properties derived from glycolic acid along with the mineral benefits provided by calcium. This dual functionality makes it particularly valuable in cosmetic formulations aimed at improving skin health while also providing essential minerals .
The most established method for producing glycolic acid calcium salt involves the neutralization of glycolic acid with calcium-bearing bases. Glycolic acid, a hydroxyacetic acid, reacts with calcium carbonate ($$ \text{CaCO}3 $$) or calcium hydroxide ($$ \text{Ca(OH)}2 $$) in aqueous media to form calcium glycolate ($$ \text{Ca(C}2\text{H}3\text{O}3\text{)}2 $$). The reaction proceeds as follows:
$$
2 \text{HOCH}2\text{COOH} + \text{CaCO}3 \rightarrow \text{Ca(HOCH}2\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}
$$
Industrial protocols typically employ calcium carbonate due to its cost-effectiveness and mild reaction conditions. A study mimicking optimized gluconate synthesis demonstrated that maintaining temperatures at 80–90°C during neutralization enhances reaction kinetics, achieving near-complete conversion within 1.5 hours. Post-reaction, activated carbon is introduced to decolorize the solution, followed by hot filtration to remove unreacted solids.
Crystallization is critical for isolating high-purity calcium glycolate. Cooling the filtrate to 10–20°C under controlled agitation (20 ± 1 Hz) promotes uniform crystal growth, mitigating agglomeration and supersaturation issues. Seed crystals are often added at 30–40°C to initiate nucleation. Centrifugal filtration and subsequent drying at 60–75°C yield a final product with purity exceeding 98%.
Table 1: Optimization of Crystallization Parameters in Calcium Salt Production
Recent advances in biotechnology have enabled the production of glycolic acid calcium salt via enzymatic and microbial pathways. Engineered Escherichia coli strains expressing glycolate oxidase and glyoxylate reductase can convert glyoxylate to glycolic acid, which is subsequently neutralized with calcium hydroxide. This two-step process achieves a 70–80% conversion efficiency under aerobic fermentation conditions.
Another approach utilizes lipases to hydrolyze glycolic acid esters (e.g., methyl glycolate) in the presence of calcium sources. For instance, Candida antarctica lipase B immobilized on silica gel catalyzes ester hydrolysis at pH 7.0 and 40°C, yielding calcium glycolate with 85% efficiency. However, enzyme stability and substrate inhibition remain barriers to large-scale adoption.
Key Advantages of Bio-Catalytic Methods:
Scaling calcium glycolate production presents multifaceted challenges. Neutralization reactions require precise stoichiometric ratios to avoid excess unreacted base, which complicates downstream purification. Industrial trials indicate that a 1:0.5 molar ratio of glycolic acid to calcium carbonate minimizes residual reactants while maximizing yield.